molecular formula C7H3BrClFN2 B3196666 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile CAS No. 1000577-72-9

2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile

Cat. No.: B3196666
CAS No.: 1000577-72-9
M. Wt: 249.47 g/mol
InChI Key: QDBMUGJYCLTPIJ-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile is a chemical compound with the molecular formula C7H3BrClFN2 and a molecular weight of 249.47 g/mol . This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and an amino group attached to a benzonitrile core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale batch processes with optimized reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile depends on its specific application. In biochemical assays, it may interact with target proteins or enzymes, altering their activity. The presence of multiple halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile can be compared with other halogenated benzonitriles, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and binding characteristics, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-3-bromo-5-chloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-4-1-5(9)6(10)3(2-11)7(4)12/h1H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBMUGJYCLTPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)C#N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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